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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)phenol

Cat. No.: B1306596

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis,
and potential biological significance of 2-(Piperidin-1-yl)phenol. While specific experimental
data for this compound is limited in publicly available literature, this document extrapolates
information from structurally related molecules to offer insights for research and development.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for any research endeavor. The
following table summarizes the key identifiers and properties for 2-(Piperidin-1-yl)phenol.
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Identifier Type Data Source

ChemicalBook, EnamineStore,
CAS Number 65195-20-2 Key Organics, Novachemistry,

Thermo Scientific Alfa Aesar

PubChem CID 3262250 Thermo Scientific Alfa Aesar

ChemicalBook, Key Organics,
Molecular Formula C11H1sNO Novachemistry, Thermo

Scientific Alfa Aesar

ChemicalBook, EnamineStore,
Molecular Weight 177.24 g/mol Key Organics, Novachemistry,

Thermo Scientific Alfa Aesar

IUPAC Name 2-(piperidin-1-yl)phenol Thermo Scientific Alfa Aesar
_ C1CCN(CC1)C2=CC=CC=C2 _
Canonical SMILES o PubChemLite

OXELIFPFCCGAJX- S
INChl Key Thermo Scientific Alfa Aesar
UHFFFAOYSA-N

Melting Point 73°C to 76°C Thermo Scientific Alfa Aesar

Density 1.106 g/cm3 Chemical Product Information

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-(Piperidin-1-yl)phenol
are not readily available in peer-reviewed literature, a plausible synthetic route can be
proposed based on established organic chemistry reactions for analogous compounds. A
common method for the synthesis of N-aryl piperidines is the Buchwald-Hartwig amination.

A proposed workflow for the synthesis of 2-(Piperidin-1-yl)phenol is outlined below. This
protocol is a general guideline and would require optimization for specific laboratory conditions.

Proposed Synthesis Workflow
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Proposed Synthesis of 2-(Piperidin-1-yl)phenol

Reaction Workup:

Characterization:
Product: - NMR (1H, 13C)
2-(Piperidin-1-yl)phenol - Mass Spectrometry
- Melting Point

- Quench with water
- Extract with organic solvent
- Wash with brine
- Dry over Na2504

Buchwald-Hartwig Amination

Starting Materials:
2-Bromophenol and Piperidine

ine
(.., Pd2(dba)3)
- Ligand BINAP)
- Base (e.g., NaOtBu)
- Anhydrous Solvent (e.g., Toluene)

Click to download full resolution via product page

Caption: A proposed workflow for the synthesis of 2-(Piperidin-1-yl)phenol.

General Experimental Protocol for Buchwald-Hartwig
Amination:

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pdz(dba)s,
1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., sodium tert-
butoxide, 1.2-2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g.,
argon or nitrogen).

Addition of Reactants: Add 2-bromophenol (1.0 equivalent) and piperidine (1.0-1.5
equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene).

Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred for
4-24 hours. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup: After the reaction is complete, the mixture is cooled to room temperature and
guenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl
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acetate). The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by silica gel column chromatography using a
suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-
(Piperidin-1-yl)phenol.

o Characterization: The structure and purity of the final product should be confirmed by
spectroscopic methods such as *H NMR, 13C NMR, and mass spectrometry, as well as by its
melting point.

Potential Biological Activities and Signaling
Pathways

Specific biological activities and the mechanism of action for 2-(Piperidin-1-yl)phenol have not
been extensively reported. However, the chemical structure, which combines a phenol and a
piperidine moiety, suggests potential interactions with various biological targets. Phenolic
compounds are known for their antioxidant properties, while the piperidine ring is a common
scaffold in many centrally acting drugs.[1]

Structurally related compounds offer some clues. For instance, 2-(Piperazin-1-yl)phenol is a
selective 5-HT1A receptor agonist.[2] While piperazine and piperidine have different chemical
properties, this suggests that 2-(Piperidin-1-yl)phenol could also have an affinity for
neurotransmitter receptors.

Given the antioxidant potential of the phenolic group and the neuroactive potential of the
piperidine moiety, a hypothetical signaling pathway where this compound might exert an effect
could involve the modulation of oxidative stress and neuronal signaling.

Hypothetical Signaling Pathway Involvement
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Hypothetical Signaling Pathway for 2-(Piperidin-1-yl)phenol
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Caption: A hypothetical signaling pathway for 2-(Piperidin-1-yl)phenol.

Conclusion

2-(Piperidin-1-yl)phenol is a readily identifiable chemical compound with a known CAS
number and other identifiers. While specific research on its synthesis and biological activity is
not abundant, its chemical structure suggests potential for further investigation, particularly in
the areas of neuropharmacology and as an antioxidant. The provided synthetic workflow and
hypothetical signaling pathway serve as a starting point for researchers interested in exploring
the properties and applications of this and related molecules. Further experimental validation is
necessary to confirm these postulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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yl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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